

Spectroscopic Profile of Lavandulol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lavandulol*

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Lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil and other essential oils, is a compound of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its pleasant floral, herbal aroma, coupled with potential therapeutic properties, necessitates a thorough understanding of its chemical structure and purity. This technical guide provides a comprehensive overview of the spectroscopic characterization of **Lavandulol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **Lavandulol**, both ^1H and ^{13}C NMR provide critical information about its carbon-hydrogen framework.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The ^1H NMR spectrum of **Lavandulol** is typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Lavandulol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.10	t	1H	H-5
~4.88	s	1H	H-10a
~4.74	s	1H	H-10b
~3.58	d	2H	H-1
~2.30	m	1H	H-2
~2.08	m	2H	H-4
~1.71	s	3H	H-9
~1.69	s	3H	H-8
~1.62	s	3H	H-7

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Lavandulol** in CDCl_3

Chemical Shift (δ) ppm	Carbon Assignment
~145.2	C-3
~132.0	C-6
~122.8	C-5
~113.1	C-10
~65.5	C-1
~50.1	C-2
~27.2	C-4
~25.7	C-8
~20.9	C-9
~17.7	C-7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Lavandulol**, typically run as a liquid film, displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for **Lavandulol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3330	Broad, Strong	O-H	Stretching
~2915	Strong	C-H	Stretching (sp ³)
~1645	Medium	C=C	Stretching
~1440	Medium	C-H	Bending (CH ₂)
~1375	Medium	C-H	Bending (CH ₃)
~1040	Strong	C-O	Stretching
~890	Strong	=C-H	Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For **Lavandulol** (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol), electron ionization (EI) is a common method.

Table 4: Major Mass Spectrometry Fragments for **Lavandulol**

m/z	Relative Intensity (%)	Possible Fragment
154	Low	[M] ⁺ (Molecular Ion)
139	Moderate	[M - CH ₃] ⁺
121	Moderate	[M - CH ₃ - H ₂ O] ⁺
93	High	[C ₇ H ₉] ⁺
69	High	[C ₅ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Lavandulol**. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Lavandulol** in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[\[1\]](#)
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat **Lavandulol** directly onto the ATR crystal.[\[2\]](#) For transmission IR, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} .[\[2\]](#) A background spectrum of the clean ATR crystal or empty salt plates should be collected and automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

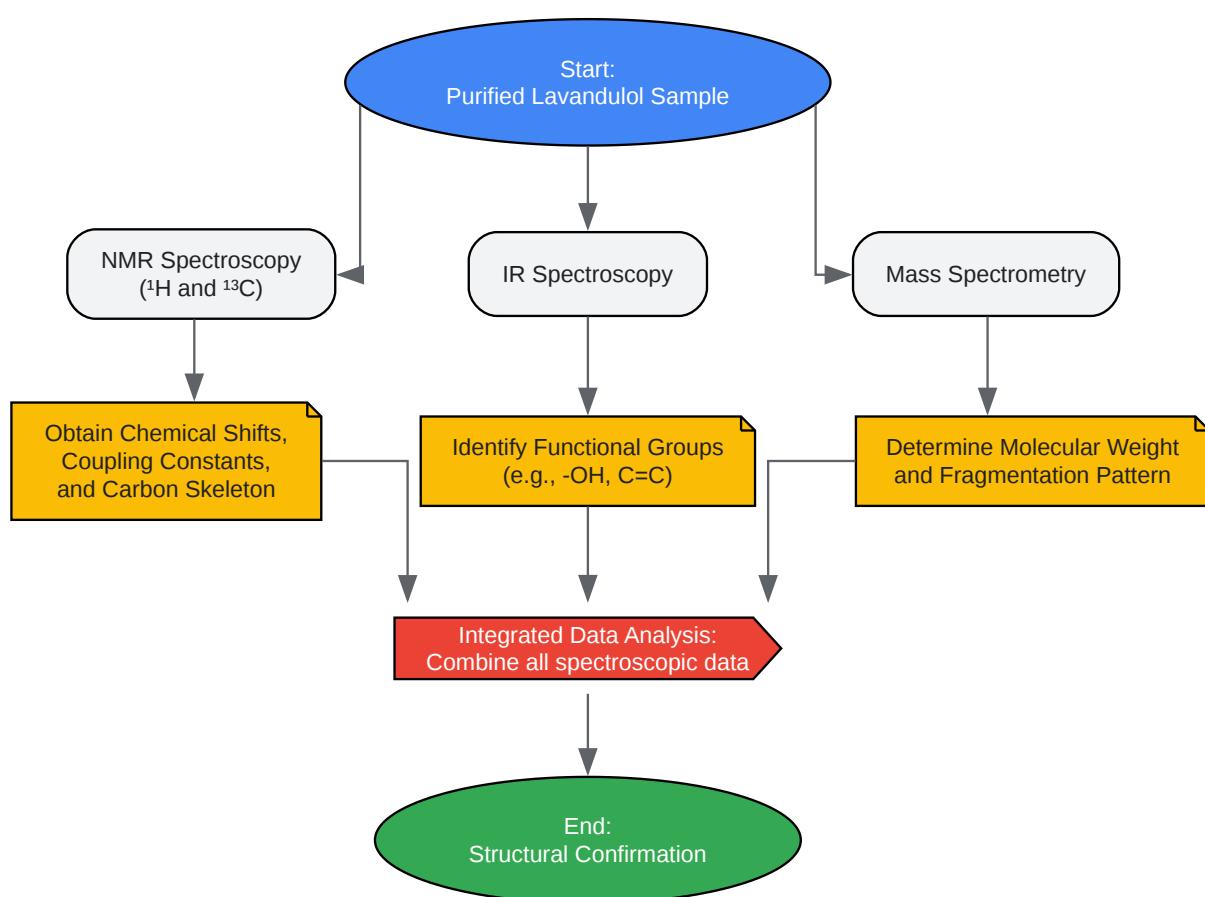
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Lavandulol** in a volatile solvent (e.g., methanol or hexane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation from other components.
- Instrumentation: Employ a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.
- Ionization: Use a standard electron energy of 70 eV for ionization.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Comparison with a reference mass spectrum from a database can aid in identification.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a sample suspected to be **Lavandulol** is outlined below.



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A flowchart outlining the general workflow for the spectroscopic characterization of **Lavandulol**.

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References

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